4-(Trifluoromethyl)phenyl acetate
Overview
Description
4-(Trifluoromethyl)phenyl acetate is an organic compound with the molecular formula C9H7F3O2 It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an acetate group
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . These compounds are known to interact with various biological targets, influencing their function and activity.
Mode of Action
Trifluoromethylbenzenes, the class of compounds to which it belongs, are known to interact with their targets through various mechanisms, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that trifluoromethylbenzenes can influence various biochemical pathways due to their interactions with different biological targets .
Pharmacokinetics
The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency , which could influence the bioavailability of 4-(Trifluoromethyl)phenyl acetate.
Result of Action
Compounds containing the trifluoromethyl group are known to exhibit various biological activities, suggesting that this compound could have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain enzymes or other molecules in the environment could potentially affect how this compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)phenyl acetate typically involves the esterification of 4-(trifluoromethyl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones or carboxylic acids.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Trifluoromethyl ketones or carboxylic acids.
Reduction: 4-(Trifluoromethyl)phenyl alcohol.
Substitution: Various substituted derivatives of the phenyl ring.
Scientific Research Applications
4-(Trifluoromethyl)phenyl acetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the acetate ester, making it less reactive in certain chemical reactions.
4-(Trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an acetate ester, leading to different reactivity and applications.
4-(Trifluoromethyl)benzyl alcohol:
Uniqueness: The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various scientific and industrial contexts .
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-6(13)14-8-4-2-7(3-5-8)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPGVFHHZGVZED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381535 | |
Record name | 4-(Trifluoromethyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78950-29-5 | |
Record name | 4-(Trifluoromethyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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